N-Oleoylglycine

Cannabinoid Receptor Pharmacology Endocannabinoidome Signaling Receptor Profiling

N-Oleoylglycine (OlGly) is an endogenous lipoamino acid belonging to the N-acyl glycine family of the expanded endocannabinoid system (endocannabinoidome). It is composed of oleic acid (C18:1, ω-9) amide-linked to glycine and is detected in brain, skin, lung, and spinal cord.

Molecular Formula C20H37NO3
Molecular Weight 339.5 g/mol
CAS No. 2601-90-3
Cat. No. B164277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oleoylglycine
CAS2601-90-3
SynonymsN-(9Z-octadecenoyl)-glycine
Molecular FormulaC20H37NO3
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9-
InChIKeyHPFXACZRFJDURI-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Oleoylglycine (CAS 2601-90-3): An Endocannabinoidome Lipid Mediator with CB1-Dependent Adipogenic and PPARα-Mediated Neuroprotective Signaling


N-Oleoylglycine (OlGly) is an endogenous lipoamino acid belonging to the N-acyl glycine family of the expanded endocannabinoid system (endocannabinoidome) [1]. It is composed of oleic acid (C18:1, ω-9) amide-linked to glycine and is detected in brain, skin, lung, and spinal cord [2]. Unlike the prototypical N-acyl glycine N-arachidonoyl glycine (NAGly), OlGly engages cannabinoid receptor type 1 (CB1) as a weak ligand (Ki = 4.9 μM) and stimulates adipogenesis in 3T3-L1 adipocytes through a CB1/Akt signaling pathway [3]. OlGly also functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and a fatty acid amide hydrolase (FAAH) inhibitor [4], endowing it with a polypharmacology profile distinct from other N-acyl glycines.

Why N-Acyl Glycines Are Not Interchangeable: Receptor Divergence Between N-Oleoylglycine and Its Closest Structural Analogs


The N-acyl glycine family shares a common glycine head group but diverges in the fatty acid chain, producing markedly different receptor activation profiles that preclude generic substitution. N-Arachidonoyl glycine (NAGly) is a potent GPR18 agonist (EC50 = 44.5 nM) with no measurable activity at CB1 or CB2 receptors . In contrast, N-Oleoylglycine (OlGly) binds CB1 (Ki = 4.9 μM) and acts as a functional PPARα agonist, with its in vivo effects on nicotine reward blocked by the PPARα antagonist GW6471 [1]. N-Palmitoyl glycine (PalGly) primarily modulates calcium influx and nitric oxide production in sensory neurons via GPR132 (EC50 = 5.5 μM for calcium influx in F-11 cells) [2], a pathway not implicated for OlGly. Even the closest head-group analog, N-Oleoyl alanine (OlAla), differs from OlGly in metabolic stability and mechanism of action, with OlAla showing reduced nicotine reward through PPARα-independent pathways [3]. These divergent receptor and pathway engagements mean that substituting one N-acyl glycine for another will produce qualitatively and quantitatively different experimental outcomes.

Quantitative Differentiation Evidence for N-Oleoylglycine Against Closest Analogs: A Comparator-Anchored Analysis


CB1 Receptor Engagement: OlGly (Ki = 4.9 μM) vs. N-Arachidonoyl Glycine (No CB1 Activity)

N-Oleoylglycine (OlGly) demonstrates measurable, albeit weak, binding to the cannabinoid CB1 receptor with a Ki of 4.9 μM . In contrast, N-arachidonoyl glycine (NAGly), the most extensively studied N-acyl glycine, has no detectable activity at either CB1 or CB2 receptors . This binary difference in CB1 engagement is functionally consequential: OlGly stimulates adipogenesis in 3T3-L1 cells via CB1 receptor activation and downstream Akt signaling, an effect abolished by the CB1 antagonist SR141716 (rimonabant) [1]. NAGly cannot replicate this CB1-dependent adipogenic effect. For researchers requiring CB1-active N-acyl glycines, OlGly is the only endogenously abundant family member with documented CB1 ligand activity.

Cannabinoid Receptor Pharmacology Endocannabinoidome Signaling Receptor Profiling

Biosynthetic Specificity: hGLYATL2 Preferentially Produces N-Oleoyl Glycine Over Other N-Acyl Glycines

Human glycine N-acyltransferase-like 2 (hGLYATL2) is the primary biosynthetic enzyme responsible for N-acyl glycine production in humans. Recombinantly expressed hGLYATL2 conjugates oleoyl-CoA, arachidonoyl-CoA, and other medium- and long-chain acyl-CoAs to glycine, but demonstrates substrate preference: it preferentially produces N-oleoyl glycine over other N-acyl glycine species [1]. The enzyme is specific for glycine as the acceptor molecule and does not conjugate L-alanine or L-serine [2]. This biosynthetic preference is consistent with the relatively high endogenous abundance of OlGly in tissues including skin, lung, spinal cord, and brain [3]. No comparable enzymatic preference has been reported for any other N-acyl glycine family member, establishing OlGly as the quantitatively dominant product of the canonical human biosynthetic pathway.

Lipid Metabolism Enzymology Endogenous Lipid Biosynthesis

PPARα Functional Agonism: OlGly Reduces Nicotine Reward via PPARα, Blocked by GW6471; NAGly Signals via GPR18

In a conditioned place preference (CPP) paradigm, systemic administration of OlGly prevented nicotine CPP in mice, and this effect was abolished by co-administration of the PPARα antagonist GW6471, establishing that OlGly acts as a functional PPARα agonist in vivo [1]. Importantly, OlGly did not affect morphine CPP, demonstrating reinforcer selectivity [2]. By contrast, NAGly signals primarily through the orphan G-protein-coupled receptor GPR18 (EC50 = 44.5 nM) rather than PPARα . This represents a fundamental divergence in the primary receptor effector pathway between the two most studied N-acyl glycines: OlGly requires PPARα for its behavioral effects, while NAGly engages GPR18 to drive cellular migration and anti-inflammatory eicosanoid production . For researchers modeling PPARα-dependent behavioral pharmacology, OlGly is the appropriate N-acyl glycine probe.

Nuclear Receptor Pharmacology Addiction Biology PPARα Agonism

FAAH Inhibition Potency: OlGly (IC50 = 8.65 μM) Compared to NAGly (IC50 = 8.5–50 μM) and Linoleoyl Glycine (IC50 ≈ 25 μM)

OlGly inhibits fatty acid amide hydrolase (FAAH), the primary degradative enzyme for the endocannabinoid anandamide (AEA), with an IC50 of 8.65 μM [1]. This potency is comparable to the lower end of the range reported for NAGly (IC50 = 8.5–50 μM, depending on cell type and species) and approximately 3-fold more potent than N-linoleoyl glycine (IC50 ≈ 25 μM in N18TG2 cell membranes) . The most potent natural FAAH inhibitor among N-acyl glycines is N-arachidonoyl glycine at IC50 ≈ 7 μM in some assays . Notably, OlGly's FAAH inhibitory activity is described as 'relatively weak' compared to synthetic inhibitors such as URB597 (IC50 = 4.6 nM) [1], indicating that FAAH inhibition is a contributory but not dominant mechanism for OlGly. The dual FAAH/PPARα pharmacology of OlGly distinguishes it from N-linoleoyl glycine, which inhibits FAAH but lacks confirmed PPARα agonism.

FAAH Inhibition Endocannabinoid Metabolism Enzyme Pharmacology

Adipogenic Potency: OlGly Stimulates 3T3-L1 Adipogenesis via CB1/Akt at 1–50 μM; NAGly Lacks CB1-Mediated Adipogenic Activity

OlGly dose- and time-dependently stimulates adipogenesis in 3T3-L1 preadipocytes at concentrations of 1, 5, 10, 20, and 50 μM over 1–10 days of treatment [1]. This effect is mechanistically linked to CB1 receptor activation: OlGly increases CB1R mRNA expression (but not CB2R), and the CB1 antagonist SR141716 (rimonabant) abolishes OlGly-induced lipid accumulation and PPARγ/aP2 protein expression [2]. Furthermore, the PI3K inhibitor Wortmannin blocks OlGly-induced enhancement of adipogenesis, confirming reliance on the Akt signaling pathway [2]. In stark contrast, NAGly has no activity at CB1 or CB2 receptors and therefore cannot replicate this CB1/Akt-dependent adipogenic mechanism. While NAGly may influence metabolic processes through GPR18 or other pathways, it lacks the specific CB1-mediated adipogenic activity that characterizes OlGly.

Adipocyte Biology Metabolic Syndrome CB1 Signaling

Mechanistic Selectivity vs. N-Oleoyl Alanine (OlAla): OlGly Acts via PPARα; OlAla Shows Increased Metabolic Stability and PPARα-Independent Effects

N-Oleoyl alanine (OlAla) is the closest structural analog of OlGly, differing only by a methyl group on the amino acid head group (alanine vs. glycine). Despite this minimal structural difference, the two compounds exhibit distinct pharmacological profiles. OlAla was designed to have increased metabolic stability compared to OlGly due to the additional methyl group interfering with hydrolytic degradation [1]. In nicotine and alcohol dependence models, both compounds attenuate drug reward, but through divergent mechanisms: OlGly's effects on nicotine CPP are PPARα-dependent (blocked by GW6471), whereas OlAla attenuates nicotine reward via PPARα-independent pathways [2][3]. Following chronic intermittent alcohol consumption, OlGly levels were significantly elevated selectively in the prefrontal cortex (PFC), while OlAla was elevated in PFC, nucleus accumbens (NAc), and ventral tegmental area (VTA), indicating region-specific differential regulation [4]. Importantly, neither compound modifies morphine tolerance to nociception, hyperthermia, or locomotor suppression, suggesting their effects are limited to withdrawal-related behaviors rather than direct opioid antagonism [5].

Structure-Activity Relationship Metabolic Stability Drug Dependence

High-Value Research and Industrial Application Scenarios for N-Oleoylglycine Based on Quantified Differentiation Evidence


CB1-Dependent Adipogenesis and Metabolic Disease Research

In studies of adipose tissue biology, obesity, and insulin resistance, OlGly is the endogenous N-acyl glycine of choice because it is the only family member with validated CB1 receptor engagement (Ki = 4.9 μM) and a demonstrated ability to stimulate 3T3-L1 adipogenesis through CB1/Akt signaling at 1–50 μM [1]. The CB1 antagonist SR141716 fully blocks this effect, providing a clean pharmacological tool for dissecting CB1-dependent vs. CB1-independent metabolic pathways [1]. NAGly and other N-acyl glycines cannot substitute for OlGly in this experimental context because they lack CB1 activity. Procurement of high-purity (>99% by TLC) OlGly is critical for reproducible adipogenesis assays .

Nicotine and Alcohol Addiction Models Requiring PPARα-Mediated Behavioral Pharmacology

OlGly is the preferred probe for investigating PPARα-dependent modulation of drug reward and withdrawal. In mouse nicotine CPP paradigms, systemic OlGly administration prevented nicotine-conditioned place preference, and co-administration of the PPARα antagonist GW6471 abolished this effect, confirming PPARα as the requisite mediator [2]. OlGly also attenuates alcohol self-administration in mice, with region-specific elevations in prefrontal cortex after chronic alcohol exposure [3]. NAGly is not suitable for these PPARα-dependent addiction studies because it primarily signals through GPR18 (EC50 = 44.5 nM) rather than PPARα. Researchers should note that OlGly does not affect morphine CPP or tolerance, indicating reinforcer selectivity [4].

Traumatic Brain Injury and Neuroprotection Research

OlGly levels are endogenously elevated in the insular cortex following mild traumatic brain injury (mTBI) in mice, suggesting a physiological protective response [5]. Exogenous OlGly administration (10–50–100 mg/kg i.p. daily for 14 days) normalized motor impairment, ameliorated TBI-induced thermal hyperalgesia and mechanical allodynia, and reversed TBI-induced changes in endocannabinoid and N-acylethanolamine levels in prefrontal cortex and hypothalamus [5]. In cellular models of Parkinson's disease, OlGly (1 nM) protected SH-SY5Y neuroblastoma cells against MPP+-induced neurotoxicity through a PPARα-dependent mechanism, reducing pro-inflammatory IL-1β levels [6]. These neuroprotective properties, involving both PPARα activation and endocannabinoidome modulation, are not reported for NAGly or PalGly in comparable TBI or Parkinson's models.

GlyT2 Transporter Pharmacology and Non-Opioid Analgesic Development

OlGly is one of only three bioactive lipids identified as high-affinity GlyT2 inhibitors, alongside NAGly and oleoyl-L-carnitine [7]. GlyT2 inhibition in the spinal cord dorsal horn increases synaptic glycine concentrations, enhancing inhibitory glycinergic neurotransmission and reducing pain signaling [8]. Unlike NAGly, OlGly carries the additional advantage of CB1 and PPARα activity, potentially providing multi-mechanism analgesia. For structure-activity relationship (SAR) studies, OlGly serves as the oleoyl (C18:1 ω-9) reference compound, enabling comparison with NAGly (arachidonoyl, C20:4) and oleoyl-L-carnitine to dissect the contributions of the fatty acid chain and head group to GlyT2 allosteric modulation [8]. Procurement of highly pure OlGly is essential for reproducible electrophysiological recording of GlyT2 transport currents.

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